molecular formula C25H35NO4 B6595575 Norbuprenorphine-d3 CAS No. 350482-19-8

Norbuprenorphine-d3

Cat. No.: B6595575
CAS No.: 350482-19-8
M. Wt: 416.6 g/mol
InChI Key: YOYLLRBMGQRFTN-QLWKBOQPSA-N
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Description

Norbuprenorphine-d3 is a deuterated analog of norbuprenorphine, which is a primary active metabolite of buprenorphine. Buprenorphine is a semi-synthetic opioid derived from thebaine, used primarily for pain management and opioid addiction treatment. This compound is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify norbuprenorphine levels in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norbuprenorphine-d3 involves the deuteration of norbuprenorphineThe synthetic route often involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques and mass spectrometry is common to verify the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Norbuprenorphine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield norbuprenorphine-N-oxide, while reduction may yield a fully hydrogenated form of norbuprenorphine .

Scientific Research Applications

Norbuprenorphine-d3 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of norbuprenorphine in various samples.

    Biology: Used in studies to understand the metabolism and pharmacokinetics of buprenorphine and its metabolites.

    Medicine: Used in clinical toxicology and forensic analysis to monitor buprenorphine use and detect its metabolites in biological samples.

    Industry: Used in the development and validation of analytical methods for drug testing and monitoring

Mechanism of Action

Norbuprenorphine-d3, like norbuprenorphine, acts primarily on opioid receptors. It is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action contributes to its analgesic effects and its use in opioid addiction treatment. The incorporation of deuterium does not significantly alter the mechanism of action but provides a stable isotope for analytical purposes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This incorporation enhances the accuracy and precision of analytical measurements by providing a stable isotope that can be easily distinguished from the non-deuterated analog .

Properties

IUPAC Name

(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-(trideuteriomethoxy)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22+,23-,24+,25-/m1/s1/i5D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYLLRBMGQRFTN-QLWKBOQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@]12CC[C@@]3(C[C@@H]1[C@@](C)(C(C)(C)C)O)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043363
Record name Norbuprenorphine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350482-19-8
Record name Buprenorphine-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350482-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norbuprenorphine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350482-19-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Norbuprenorphine-d3
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Reactant of Route 6
Norbuprenorphine-d3

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